2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(19-13-7-9-21-14(10-13)6-8-18-21)15-11-23-17(20-15)12-4-2-1-3-5-12/h1-11H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJMZZRCTRGGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC4=CC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives and hydrazines
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against specific targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridine-based compounds, such as the PARG inhibitors described in European patents (e.g., N,N-dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)-imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide), share the fused pyrazole-pyridine scaffold with the target compound. However, the substitution of the thiazole carboxamide in 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide distinguishes it from sulfamoyl-containing analogs.
Pyrazolo[3,4-d]pyrimidines and Other Fused Systems
Pyrazolo[3,4-d]pyrimidines (e.g., Allopurinol) and pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon) are structurally distinct due to their pyrimidine rings. These systems mimic purine bases, enabling adenosine kinase inhibition . In contrast, the pyrazolo[1,5-a]pyridine-thiazole hybrid lacks this purine-like structure, suggesting divergent mechanisms of action. For instance, pyrazolo[3,4-d]pyrimidines exhibit IC₅₀ values in the nanomolar range for kinase inhibition, while thiazole-containing analogs may prioritize solubility and metabolic stability due to their carboxamide groups .
Thiazole Carboxamide Analogs
Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) share the thiazole-carboxamide backbone but lack the pyrazolo[1,5-a]pyridine moiety. For example, analogs with pyridinyl substituents exhibit moderate anticancer activity (IC₅₀: 10–50 μM), whereas fused systems like pyrazolo[1,5-a]pyridine-thiazole hybrids may achieve lower IC₅₀ values due to improved binding .
Pyrazolo[1,5-a][1,3,5]triazines
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines, synthesized via heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 1H-pyrazol-5-amines, differ in their triazine core. These compounds demonstrate anticancer activity against specific cell lines (e.g., HCT-116, IC₅₀: 2–8 μM) but exhibit higher cytotoxicity compared to thiazole-carboxamide derivatives, likely due to the electrophilic dichloromethyl group .
Structural and Pharmacological Data Comparison
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis leverages established thiazole-carboxamide coupling methodologies, similar to other analogs . However, the pyrazolo[1,5-a]pyridine moiety requires specialized precursors, such as 5-aminopyrazoles, increasing synthetic complexity compared to simpler pyridinyl-thiazoles .
- Biological Activity : While pyrazolo[1,5-a]pyridine derivatives show promise as PARG inhibitors , the thiazole-carboxamide group may reduce off-target effects compared to sulfamoyl-containing analogs.
- Structural Insights : Hydrogen-bonding patterns in pyrazolo-fused systems (e.g., C–H⋯N interactions in cyclopenta[g]pyrazolo[1,5-a]pyrimidines) influence crystallinity and solubility. The thiazole ring in the target compound likely enhances rigidity, improving pharmacokinetic properties .
Biological Activity
2-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a thiazole ring , a pyrazolo[1,5-a]pyridine moiety , and an amide functional group . This unique structural combination is believed to contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
| Feature | Description |
|---|---|
| Chemical Formula | C₁₄H₁₃N₃OS |
| Molecular Weight | 273.34 g/mol |
| Structural Components | Thiazole, Pyrazolo[1,5-a]pyridine, Amide |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives of thiazole and pyrazole have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Studies suggest that related compounds can inhibit pro-inflammatory cytokines .
- Anticancer Potential : Some derivatives in the same class have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving thioamide and an α-halo ketone.
- Introduction of the Pyrazolo Group : The pyrazolo[1,5-a]pyridine moiety is introduced via cyclization reactions involving hydrazine derivatives.
- Amidation : The final step involves the formation of the amide bond with carboxylic acid derivatives.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole-pyrazole derivatives:
- Antimicrobial Screening : A study synthesized various thiazole derivatives and tested their antimicrobial activity against E. coli and S. aureus. Results indicated that many compounds exhibited significant inhibition zones compared to controls .
- Anti-inflammatory Assays : In vitro studies demonstrated that certain derivatives could significantly reduce TNF-alpha production in stimulated macrophages, indicating their potential as anti-inflammatory agents .
- Cytotoxicity Tests : Research reported that some thiazole-pyrazole derivatives showed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their utility in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Multi-step synthesis : Begin with condensation of 5-aminopyrazolo[1,5-a]pyridine with thiazole-4-carboxylic acid derivatives. Use coupling reagents like EDCI/HOBt for amide bond formation .
- Optimization : Vary solvents (e.g., DMF, THF) and catalysts (e.g., palladium for cross-coupling steps). Adjust reaction temperature (60–100°C) and time (12–24 hrs) to maximize yield .
- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (DMF/EtOH mixtures) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s structure and purity?
- Methodology :
- NMR spectroscopy : Use H and C NMR to confirm regiochemistry of the pyrazolo-pyridine and thiazole moieties .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., ESI-HRMS for [M+H] ions) .
- HPLC : Assess purity with reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What in vitro assays are suitable for initial evaluation of the compound’s biological activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based protocols (IC determination) .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
Advanced Research Questions
Q. How can computational modeling assist in predicting biological targets or optimizing the compound’s pharmacokinetic profile?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., kinases) to identify binding modes .
- ADMET prediction : Employ SwissADME or ADMETLab to optimize logP (target: 2–4), aqueous solubility, and cytochrome P450 interactions .
- MD simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to validate binding kinetics .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC values)?
- Methodology :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity via alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Purity verification : Re-test compounds with HPLC and NMR to exclude batch-to-batch variability .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug design : Introduce phosphate or acetate groups at the thiazole carboxamide .
- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve plasma stability .
Q. How can structure-activity relationship (SAR) studies focus on the pyrazolo-pyridine and thiazole moieties?
- Methodology :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO, -CF) or donating (-OCH) groups on the phenyl ring .
- Bioisosteric replacement : Replace thiazole with oxazole or imidazole to assess impact on target binding .
- Parallel synthesis : Use automated platforms (e.g., Chemspeed) to generate 20–50 derivatives for high-throughput screening .
Q. What experimental controls are essential to validate target specificity in kinase inhibition assays?
- Methodology :
- Negative controls : Include staurosporine (pan-kinase inhibitor) and inactive enantiomers .
- Off-target screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
- Genetic knockdown : Use siRNA to confirm phenotype correlation in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
